Methyl oxirane-2-carboxylate Methyl oxirane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 4538-50-5
VCID: VC3694584
InChI: InChI=1S/C4H6O3/c1-6-4(5)3-2-7-3/h3H,2H2,1H3
SMILES: COC(=O)C1CO1
Molecular Formula: C4H6O3
Molecular Weight: 102.09 g/mol

Methyl oxirane-2-carboxylate

CAS No.: 4538-50-5

Cat. No.: VC3694584

Molecular Formula: C4H6O3

Molecular Weight: 102.09 g/mol

* For research use only. Not for human or veterinary use.

Methyl oxirane-2-carboxylate - 4538-50-5

Specification

CAS No. 4538-50-5
Molecular Formula C4H6O3
Molecular Weight 102.09 g/mol
IUPAC Name methyl oxirane-2-carboxylate
Standard InChI InChI=1S/C4H6O3/c1-6-4(5)3-2-7-3/h3H,2H2,1H3
Standard InChI Key YKNYRRVISWJDSR-UHFFFAOYSA-N
SMILES COC(=O)C1CO1
Canonical SMILES COC(=O)C1CO1

Introduction

Fundamental Characteristics and Structure

Methyl oxirane-2-carboxylate is an epoxide ester with the molecular formula C4H6O3 and a molecular weight of 102.09 g/mol. The structure consists of an oxirane (epoxide) ring connected to a carboxylate group with a methyl ester functionality. This compound exists in two enantiomeric forms: (R)-methyl oxirane-2-carboxylate and (S)-methyl oxirane-2-carboxylate, with the (R)-enantiomer (CAS 111058-32-3) being more extensively studied and applied in research contexts. The (R)-enantiomer is also known as (R)-methyglycidate in some scientific literature and possesses specific stereochemical configuration that influences its reactivity patterns and biological properties.

The three-dimensional arrangement of atoms in this molecule contributes significantly to its chemical behavior, particularly in stereoselective reactions and interactions with biological systems. The epoxide ring creates a strained three-membered cyclic ether that readily undergoes ring-opening reactions with nucleophiles, while the adjacent ester group provides additional functionality for chemical transformations. This structural arrangement makes methyl oxirane-2-carboxylate a valuable building block in organic synthesis and a compound of interest for enzyme inhibition studies.

Chemical Identifiers and Nomenclature

Methyl oxirane-2-carboxylate, particularly its (R)-enantiomer, is identified through several standardized chemical notation systems that enable precise communication among researchers. These identifiers include IUPAC nomenclature, InChI codes, SMILES notation, and registry numbers that uniquely define the compound's structure and stereochemistry.

Identifier TypeValue for (R)-methyl oxirane-2-carboxylateSource
IUPAC Namemethyl (2R)-oxirane-2-carboxylatePubChem
InChIInChI=1S/C4H6O3/c1-6-4(5)3-2-7-3/h3H,2H2,1H3/t3-/m1/s1PubChem
InChI KeyYKNYRRVISWJDSR-GSVOUGTGSA-NPubChem
Canonical SMILESCOC(=O)C1CO1PubChem
Isomeric SMILESCOC(=O)[C@H]1CO1PubChem
CAS Number111058-32-3CAS Common Chemistry
Molecular FormulaC4H6O3PubChem
Molecular Weight102.09 g/molPubChem

Chemical Properties and Reactivity

The chemical properties of methyl oxirane-2-carboxylate are largely determined by the presence of the reactive epoxide ring and the carboxylate functionality. The strained three-membered oxirane ring makes this compound particularly susceptible to nucleophilic attack, enabling a wide range of transformations that are valuable in synthetic organic chemistry.

Ring-Opening Reactions

The epoxide ring in methyl oxirane-2-carboxylate undergoes nucleophilic ring-opening reactions under both acidic and basic conditions, producing stereospecific derivatives. Under acidic conditions, protonation of the epoxide oxygen enhances the electrophilicity of the carbon atoms in the ring, facilitating nucleophilic attack. This process often leads to the formation of carbocations as intermediates, which then react with nucleophiles to form the corresponding products. For example, hydrolysis in acidic media results in the formation of vicinal diols through water acting as a nucleophile.

Under basic conditions, nucleophiles directly attack the less substituted carbon atom of the epoxide ring, leading to ring-opening with inversion of configuration at the site of attack. This stereospecific behavior makes methyl oxirane-2-carboxylate particularly useful in stereoselective synthesis of complex organic molecules. The reactivity of the epoxide ring can be modulated by varying reaction conditions, including temperature, solvent polarity, and the nature of the nucleophile, allowing for selective transformations.

Nucleophilic Substitution Reactions

Methyl oxirane-2-carboxylate participates in various nucleophilic substitution reactions that expand its utility in synthetic applications. Reaction with ammonia in ethanol at elevated temperatures produces (2R)-2-(aminomethyl)glycolic acid methyl ester, a valuable intermediate in the synthesis of amino acid derivatives. Treatment with thiophenol under basic conditions yields thioether derivatives through selective ring-opening reactions. These transformations demonstrate the versatility of methyl oxirane-2-carboxylate as a building block for introducing functional groups in a stereocontrolled manner.

The ester functionality also provides additional reaction sites for nucleophilic attack, although these typically require more forcing conditions than reactions at the epoxide ring. Hydrolysis of the ester group yields the corresponding carboxylic acid, while reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) can transform both the epoxide and ester functionalities to produce alcohol derivatives such as (2R)-1,2-propanediol methyl ester.

Synthesis and Preparation Methods

The synthesis of methyl oxirane-2-carboxylate, particularly in its enantiomerically pure forms, is a subject of significant research interest due to the compound's utility in stereoselective synthesis and its potential biological applications. Various synthetic approaches have been developed to prepare this compound with high stereoselectivity and yield.

Stereoselective Epoxidation Approaches

One common approach to synthesizing enantiomerically pure (R)-methyl oxirane-2-carboxylate involves stereoselective epoxidation of methyl acrylate derivatives. This method typically employs cobalt(II)-catalyzed reactions to form the epoxide ring with controlled stereochemistry. The process often includes acid-catalyzed epoxide formation using para-toluenesulfonic acid (pTsOH) as a catalyst. The reaction mixture is subsequently processed by solvent removal under reduced pressure, followed by purification through silica gel chromatography to isolate the desired product. Under optimized conditions, yields of up to 88% have been reported for these processes.

The stereoselective nature of the epoxidation can be controlled through the choice of catalyst, reaction conditions, and the structure of the starting materials. For instance, lower temperatures (0–5°C) during the epoxidation step have been shown to improve enantioselectivity, producing the (R)-enantiomer with higher optical purity. The catalyst system plays a crucial role in determining the stereochemical outcome, with various transition metal catalysts such as Jacobsen's manganese-salen complexes and cobalt(II) systems being employed to achieve high stereoselectivity.

Kinetic Resolution Strategies

Another approach to obtaining enantiomerically pure methyl oxirane-2-carboxylate involves kinetic resolution of racemic mixtures. This method exploits the different reaction rates of the (R) and (S) enantiomers with chiral catalysts or reagents. By carefully controlling reaction conditions and timing, one enantiomer reacts preferentially, allowing for the isolation of the unreacted enantiomer with high optical purity. Enzymatic kinetic resolution using lipases or esterases has also been employed as a green chemistry approach to obtaining enantiomerically pure methyl oxirane-2-carboxylate.

The success of kinetic resolution strategies depends on identifying suitable catalysts or enzymes that can effectively discriminate between the enantiomers based on their three-dimensional structures. The progress of these reactions can be monitored using analytical techniques such as chiral high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the product. Enantiomeric excesses greater than 97% have been achieved using optimized kinetic resolution protocols.

Biological ActivityEffect ObservedMechanism
AnticancerInduces apoptosis in cancer cellsActivation of caspase pathways
Enzyme inhibitionInhibits metabolic enzymes like FASNCovalent modification of active site residues
Enzyme inhibitionIrreversibly inhibits cis-3-chloroacrylic acid dehalogenaseAlkylation of catalytic cysteine residue
CytotoxicityReduces cell viabilityMultiple cellular mechanisms

A particularly valuable characteristic of methyl oxirane-2-carboxylate in anticancer applications is its selective cytotoxicity toward specific cancer cell lines while generally sparing normal cells. This selectivity makes it a promising candidate for further development as an anticancer agent. The compound's ability to modulate enzyme activity also suggests potential applications in treating metabolic disorders such as diabetes and obesity, where abnormal enzyme function contributes to disease pathology.

Applications in Scientific Research

Methyl oxirane-2-carboxylate serves as an important tool in various scientific research applications, particularly in organic synthesis and as a probe for studying enzymatic mechanisms. Its unique structural features and reactivity enable diverse applications across multiple fields of chemical and biochemical research.

Role in Organic Synthesis

In organic synthesis, methyl oxirane-2-carboxylate functions as a versatile building block for constructing more complex molecules. It serves as an important intermediate in the synthesis of various chemical compounds, including antibacterial agents such as oxazolidinones, which are known for their effectiveness against resistant bacteria. The compound's structure allows for modifications that can lead to the development of new therapeutic agents targeting metabolic disorders and cancers, making it valuable in medicinal chemistry research.

The stereospecific nature of reactions involving methyl oxirane-2-carboxylate makes it particularly useful in asymmetric synthesis, where controlling the stereochemistry of newly formed stereocenters is crucial. The compound can undergo various transformations while maintaining or predictably altering its stereochemical configuration, allowing researchers to build complex molecules with defined three-dimensional structures. This property is especially important in pharmaceutical development, where the stereochemistry of drug molecules often significantly impacts their biological activity and safety profiles.

Enzyme Mechanism Studies

Methyl oxirane-2-carboxylate, especially the (R)-enantiomer, has proven valuable as a chemical probe for studying enzyme mechanisms. As an irreversible inhibitor of certain enzymes, it can be used to identify and characterize catalytic residues in enzyme active sites. For example, studies with cis-3-chloroacrylic acid dehalogenase have used this compound to demonstrate the role of specific residues in the enzyme's catalytic mechanism. The compound's ability to covalently modify active site residues provides a means to "trap" enzymes in particular conformational states, which can then be studied using techniques such as X-ray crystallography.

The stereospecific nature of enzyme inhibition by (R)-methyl oxirane-2-carboxylate versus the (S)-enantiomer also provides insights into the three-dimensional structure of enzyme active sites and the spatial arrangement of catalytic residues. Comparison of inhibition patterns between the enantiomers helps researchers understand the stereochemical requirements for substrate binding and catalysis in various enzymes. This information is valuable for designing more effective enzyme inhibitors and potentially for developing targeted therapeutic agents.

Comparative Analysis with Related Compounds

Understanding the properties and activities of methyl oxirane-2-carboxylate in relation to similar compounds provides valuable context for its applications and helps predict its behavior in various systems. This comparative analysis examines structural analogs, enantiomeric forms, and compounds with similar functional activities.

Structural Analogs

Methyl oxirane-2-carboxylate belongs to a family of substituted oxirane carboxylates that differ in the substituents on the oxirane ring or ester group. These structural variations significantly impact the compounds' reactivity, stability, and biological activities. The table below compares key characteristics of methyl oxirane-2-carboxylate with some of its structural analogs:

CompoundStructural DifferenceEffect on ReactivityEffect on Biological Activity
Methyl oxirane-2-carboxylateReference compoundBaseline reactivityReference activity
Ethyl oxirane-2-carboxylateEthyl ester instead of methylSlightly reduced reactivity due to increased steric bulkSimilar biological profile with altered pharmacokinetics
Phenyl-substituted oxirane carboxylatesPhenyl group on oxirane ringEnhanced stability; altered ring-opening regioselectivityOften shows increased lipophilicity and cellular penetration
Bulky-substituted oxirane carboxylates (e.g., octyl, diphenylmethylene)Large substituents on oxiraneSignificantly reduced reaction yields due to steric hindranceVariable biological activities depending on target binding site
Electron-donating substituted analogs (e.g., 4-methoxyphenyl)Electron-donating groupsEnhanced stability; facilitates stereoselective reactionsOften shows modified binding to biological targets

The comparison reveals that steric effects play a crucial role in determining the reactivity of these compounds, with bulky substituents generally reducing reaction yields due to steric hindrance. Electronic effects also significantly influence the compounds' properties, with electron-donating groups enhancing stability and facilitating stereoselective reactions. These structure-activity relationships provide valuable guidance for designing new analogs with optimized properties for specific applications.

Enantiomeric Comparisons

The (R) and (S) enantiomers of methyl oxirane-2-carboxylate exhibit distinct differences in their biological activities, highlighting the importance of stereochemistry in molecular recognition and enzyme inhibition. The (R)-enantiomer has been shown to be a significantly more potent inhibitor of cis-3-chloroacrylic acid dehalogenase than the (S)-enantiomer, with an approximately 10-fold difference in inhibitory potency. This difference is attributed to favorable interactions between the (R)-enantiomer and specific active-site residues, particularly Pro-1 and Arg-70.

Both enantiomers can alkylate Pro-1 in the enzyme Cg10062, but the inactivation by the (R)-enantiomer is irreversible and highly stereospecific, whereas the (S)-enantiomer shows weaker and often reversible inhibition. This differential activity between enantiomers provides valuable insights into the three-dimensional structure of enzyme active sites and helps guide the design of more selective enzyme inhibitors. The pronounced enantioselectivity in enzyme inhibition also underscores the importance of using enantiomerically pure forms of methyl oxirane-2-carboxylate in biological studies to obtain consistent and interpretable results.

Analytical Methods and Characterization

The accurate characterization and analysis of methyl oxirane-2-carboxylate, particularly for determining its purity and stereochemical configuration, requires the application of various analytical techniques. These methods are essential for validating the identity and quality of the compound in research and development contexts.

Spectroscopic Analysis

Research Challenges and Future Directions

The study and application of methyl oxirane-2-carboxylate continue to present both challenges and opportunities for researchers across various scientific disciplines. Understanding these challenges and identifying promising research directions can guide future investigations and expand the utility of this versatile compound.

Synthetic Methodology Challenges

Despite significant advances in the synthesis of methyl oxirane-2-carboxylate, particularly its enantiomerically pure forms, several challenges remain in developing more efficient and sustainable synthetic routes. Current methods often involve multiple steps, potentially hazardous reagents, or expensive catalysts, limiting large-scale production and broader application. Resolving contradictions in reported reaction yields requires systematic analysis, including parameter screening (varying temperature, catalyst loading, solvent polarity), byproduct identification using techniques like LC-MS, and reproducibility checks using independent catalyst systems.

Future research could focus on developing greener synthetic approaches that reduce waste generation and energy consumption while maintaining high stereoselectivity. This might involve exploring biocatalytic methods using engineered enzymes for stereoselective epoxidation or investigating continuous-flow chemistry approaches that enhance reaction efficiency and scalability. Computational methods, such as semi-empirical quantum-chemical calculations, could also help predict the thermodynamic feasibility of synthesizing derivatives and optimize reaction conditions by modeling activation energies and transition-state geometries.

Expanding Biological Applications

While methyl oxirane-2-carboxylate has shown promising biological activities, particularly as an enzyme inhibitor and potential anticancer agent, further research is needed to fully explore its therapeutic potential. One challenge involves enhancing the compound's specificity for target enzymes or proteins to minimize off-target effects that could lead to toxicity. Structure-activity relationship studies using various analogs could help identify modifications that improve selectivity while maintaining potency.

Another promising research direction involves using methyl oxirane-2-carboxylate as a molecular probe for studying enzyme mechanisms and protein structure-function relationships. The compound's ability to form covalent bonds with specific residues in enzyme active sites makes it valuable for identifying catalytic residues and understanding enzymatic reaction mechanisms. Future studies could expand this application to a broader range of enzymes and protein targets, potentially uncovering new biological roles for this compound and its derivatives.

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